



Pilabactam Sodium: A Technical Guide to a Novel β-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	Pilabactam sodium	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium, also known as ANT3310, is a novel, broad-spectrum serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It acts as a covalent inhibitor of serine β-lactamases, effectively restoring the activity of β-lactam antibiotics against many clinically significant resistant bacteria.[2][3] Of particular note is its potentiation of meropenem activity against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), addressing a critical unmet need in the treatment of serious Gram-negative infections. [1][2][3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Pilabactam sodium**, with a focus on the experimental data and methodologies relevant to researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Properties

Pilabactam sodium is the sodium salt of Pilabactam, the active moiety. The chemical structure is characterized by a diazabicyclooctane core, a key feature of this class of inhibitors.

Table 1: Chemical and Physical Properties of Pilabactam Sodium



Property	Value	Reference
Chemical Formula	C6H8FN2O5S.Na	[4]
Molecular Weight	262.19 g/mol	[4]
CAS Number	2410688-61-6	
Active Moiety	Pilabactam	
IUPAC Name	Sodium (2R,5R)-2-fluoro-7- oxo-1,6- diazabicyclo[3.2.1]octan-6-yl sulfate	
SMILES	C1CINVALID-LINK N2C[C@]1([H])N(C2=O)OS(= O)(=O)[O-].[Na+]	[4]
InChI	InChI=1S/C6H9FN2O5S.Na/c7 -5-2-1-4-3-8(5)6(10)9(4)14- 15(11,12)13;/h4-5H,1-3H2, (H,11,12,13);/q;+1/p- 1/t4-,5+;/m1./s1	[4]
InChlKey	UIJIKXQAJBMNIR- JBUOLDKXSA-M	[4]
Solubility	Freely soluble in water (comparative data for Sulbactam Sodium)	[5]
Melting Point	>230°C (decomposes) (comparative data for Sulbactam Sodium)	[5]

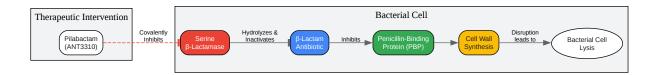
Note: Specific experimental data for the solubility and melting point of **Pilabactam sodium** are not readily available in the public domain. The provided data for Sulbactam sodium, a different β -lactamase inhibitor, is for comparative purposes only.

Mechanism of Action



Pilabactam is a potent inhibitor of serine β -lactamases, which are enzymes produced by bacteria that inactivate β -lactam antibiotics by hydrolyzing the β -lactam ring. As a member of the DBO class, Pilabactam covalently binds to the active site serine residue of the β -lactamase. This binding is analogous to the mechanism of avibactam, another DBO inhibitor, which is known to be a slowly reversible inhibitor. This covalent interaction prevents the enzyme from degrading β -lactam antibiotics, thereby restoring their antibacterial efficacy.

The primary mechanism does not involve a complex signaling pathway but is a direct enzyme-inhibitor interaction.



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Mechanism of Pilabactam in overcoming β-lactamase mediated resistance.

Experimental Data

Pilabactam has demonstrated potent in vitro activity against a wide range of serine β -lactamases, including Ambler class A, C, and D enzymes.

Table 2: In Vitro Inhibitory Activity of Pilabactam (IC50 Values)



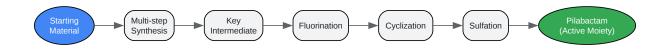
β-Lactamase	IC50 (nM)	Reference
AmpC	1 - 175	[2][3]
CTX-M-15	1 - 175	[2][3]
TEM-1	1 - 175	[2][3]
OXA-48	1 - 175	[2][3]
OXA-23	1 - 175	[2][3]
KPC-2	1 - 175	[2][3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In addition to its direct inhibitory activity, Pilabactam has shown low in vitro cytotoxicity (IC50 > 100 µM in HepG2 cells), and no significant cardiotoxicity or genotoxicity in preclinical assays.[6]

Experimental ProtocolsSynthesis of Pilabactam

The synthesis of Pilabactam's active moiety, (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, it is recommended to consult the primary literature, specifically the Journal of Medicinal Chemistry article detailing the discovery of ANT3310.[7][8]



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A generalized workflow for the synthesis of Pilabactam.

Determination of IC50 Values



The half-maximal inhibitory concentration (IC50) of Pilabactam against various β -lactamases is a critical measure of its potency. A general protocol for determining IC50 values using a spectrophotometric assay with a chromogenic β -lactam substrate (e.g., nitrocefin) is outlined below.

Protocol Outline:

- Enzyme and Inhibitor Preparation:
 - Purify the target β-lactamase enzyme.
 - Prepare a stock solution of **Pilabactam sodium** in an appropriate buffer (e.g., phosphate-buffered saline).
 - Perform serial dilutions of the **Pilabactam sodium** solution to create a range of inhibitor concentrations.

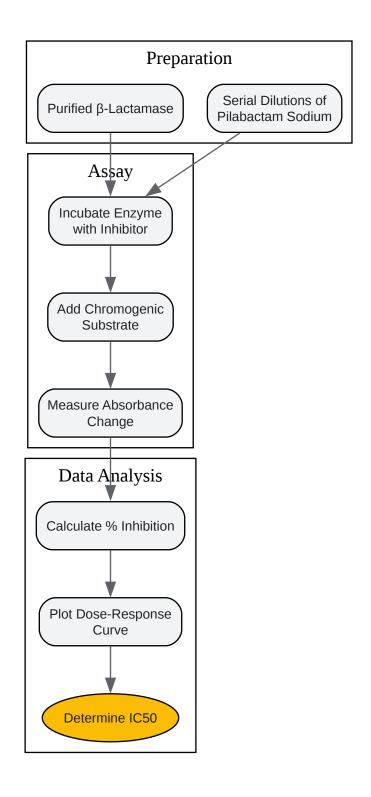
Assay Procedure:

- In a 96-well plate, add the β-lactamase enzyme to each well.
- Add the various concentrations of **Pilabactam sodium** to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding a chromogenic β-lactam substrate (e.g., nitrocefin) to each well.

Data Acquisition and Analysis:

- Measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate.
- Calculate the percentage of enzyme inhibition for each Pilabactam concentration relative to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the Pilabactam concentration and fit the data to a dose-response curve to determine the IC50 value.





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Workflow for the determination of IC50 values of Pilabactam.

Conclusion



Pilabactam sodium is a promising new β -lactamase inhibitor with the potential to address the growing threat of antimicrobial resistance, particularly from carbapenem-resistant Gramnegative pathogens. Its broad-spectrum activity and potentiation of existing β -lactam antibiotics make it a valuable candidate for further development. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing efforts to combat infectious diseases.

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